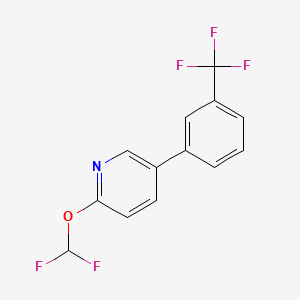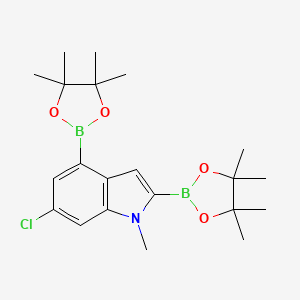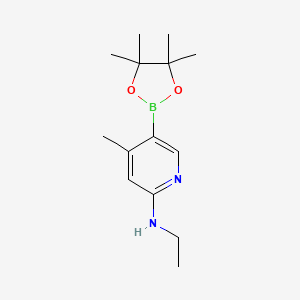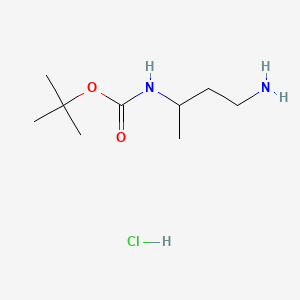
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine, commonly known as DFTP, is a chemical compound with a molecular formula C13H8F5NO. It is a pyridine derivative and has been extensively studied for its potential applications in scientific research. In
科学的研究の応用
DFTP has been studied for its potential applications in various scientific research fields, including medicinal chemistry, neuropharmacology, and cancer research. It has been shown to have selective binding affinity for certain receptors in the brain, such as the α7 nicotinic acetylcholine receptor and the N-methyl-D-aspartate (NMDA) receptor. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
DFTP has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of certain cancer cells in vitro, and further studies are being conducted to investigate its potential as a cancer therapy.
作用機序
The mechanism of action of DFTP is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. It has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor, which is involved in learning and memory processes. It has also been shown to inhibit the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DFTP has been shown to have both biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as acetylcholine and dopamine, in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
One of the main advantages of using DFTP in lab experiments is its selectivity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors and their role in various neurological disorders. However, one limitation of using DFTP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on DFTP. One area of interest is the development of new drugs based on the structure of DFTP for the treatment of neurological disorders. Another area of interest is the investigation of its potential as a cancer therapy. Further studies are also needed to fully understand the mechanism of action of DFTP and its effects on the brain and other physiological systems.
合成法
The synthesis of DFTP involves several steps, starting with the reaction between 2,5-difluoropyridine and 3-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate compound, which is then reacted with difluoromethoxy chloride to produce DFTP. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
2-(difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-12(15)20-11-5-4-9(7-19-11)8-2-1-3-10(6-8)13(16,17)18/h1-7,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCTUIQIOIVXNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744605 |
Source


|
| Record name | 2-(Difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine | |
CAS RN |
1261628-34-5 |
Source


|
| Record name | 2-(Difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate](/img/structure/B577556.png)




![6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B577561.png)


![(2S)-2-Amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B577567.png)

